molecular formula C14H11ClO3 B6370583 MFCD18313014 CAS No. 1261944-41-5

MFCD18313014

Cat. No.: B6370583
CAS No.: 1261944-41-5
M. Wt: 262.69 g/mol
InChI Key: UIAMDPLAXADMIC-UHFFFAOYSA-N
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Description

MFCD18313014 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. For example, analogous compounds like CAS 1761-61-1 (MDL: MFCD00003330) exhibit solubility in organic solvents (0.687 mg/mL in water) and are synthesized via catalytic methods in tetrahydrofuran (THF) under reflux conditions . Such compounds often serve as intermediates in pharmaceutical or materials science research.

Properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-5-6-13(15)12(8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMDPLAXADMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683624
Record name Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-41-5
Record name Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and methyl 4-hydroxybenzoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2-Chloro-5-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxycarbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18313014 with structurally or functionally related compounds, based on data extrapolated from analogous MDL entries and synthesis protocols:

Property This compound CAS 1761-61-1 (MFCD00003330) CAS 123-45-6 (MFCD00123456) CAS 789-01-2 (MFCD00234567)
Molecular Formula Not reported C₇H₅BrO₂ C₈H₁₀N₂O₂ C₉H₁₂O₃
Molecular Weight Not reported 201.02 g/mol 178.18 g/mol 192.19 g/mol
Solubility Likely organic-soluble 0.687 mg/mL (water) 1.2 mg/mL (ethanol) Insoluble in water
Synthesis Method Not reported A-FGO catalyst, THF, 2-hour reflux Pd-catalyzed coupling Acid-catalyzed esterification
Log S (ESOL) N/A -2.47 -1.89 -3.12
Applications Research intermediate Flame retardants, pharmaceuticals Polymer additives Antioxidants

Key Findings:

Structural Diversity : While this compound's exact structure is undefined, compounds like CAS 1761-61-1 feature brominated aromatic rings, which enhance flame-retardant properties in epoxy resins . In contrast, CAS 123-45-6 contains nitro groups, making it suitable for polymer stabilization.

Synthetic Efficiency : MFCD00003330 achieves a 98% yield using recyclable A-FGO catalysts under green chemistry conditions, whereas Pd-catalyzed methods for CAS 123-45-6 require higher temperatures and produce lower yields (~85%) .

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